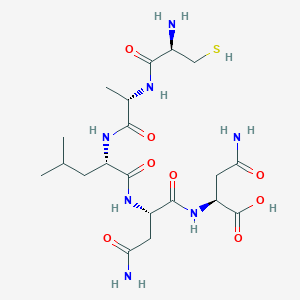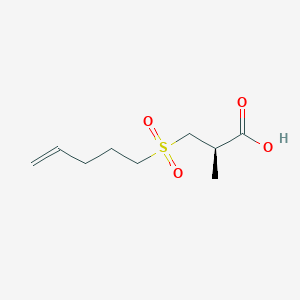![molecular formula C17H18N4 B14213627 Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- CAS No. 617691-12-0](/img/structure/B14213627.png)
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- is a complex organic compound with the molecular formula C13H10N2 It is known for its unique structure, which includes a benzonitrile group attached to a piperazine ring that is further substituted with a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- typically involves the reaction of 4-(4-pyridinylmethyl)-1-piperazine with benzonitrile under specific conditions. One common method includes the use of hydroxylamine hydrochloride and benzaldehyde as starting materials, which undergo a series of reactions to form the desired product . The reaction conditions often involve the use of ionic liquids as co-solvents and catalysts to enhance the yield and simplify the separation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced separation techniques can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Pyridinyl)benzonitrile: This compound shares a similar structure but lacks the piperazine ring.
Benzonitrile, 4-(hydroxy-4-pyridinylmethyl)-: This compound has a hydroxyl group instead of the piperazine ring.
Uniqueness
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- is unique due to its combination of a benzonitrile group, a piperazine ring, and a pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
617691-12-0 |
|---|---|
Fórmula molecular |
C17H18N4 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c18-13-15-1-3-17(4-2-15)21-11-9-20(10-12-21)14-16-5-7-19-8-6-16/h1-8H,9-12,14H2 |
Clave InChI |
BYKHLCXRPFXFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)


![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)

